

Technical Guide: Physicochemical Properties of N-(4-(1-Cyanoethyl)phenyl)acetamide

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Compound of Interest

Compound Name: N-(4-(1-Cyanoethyl)phenyl)acetamide

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Disclaimer: Publicly available experimental data on the physicochemical properties of **N-(4-(1-Cyanoethyl)phenyl)acetamide** is limited. This guide provides computationally predicted data for the target compound and experimental data for the closely related analog, N-phenylacetamide, for reference. Standardized experimental protocols applicable for the determination of these properties are also detailed.

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is an organic compound featuring a central phenyl ring substituted with an acetamide group and a 1-cyanoethyl group. Understanding its physicochemical properties is fundamental for its potential application in research and development, particularly in fields such as medicinal chemistry and materials science. These properties govern the compound's behavior in various chemical and biological systems, influencing factors like solubility, membrane permeability, and formulation characteristics.

This document provides a summary of key physicochemical parameters, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Data

Quantitative data for **N-(4-(1-Cyanoethyl)phenyl)acetamide** and its structural analog N-phenylacetamide are presented below.

Predicted Properties for N-(4-(1-Cyanoethyl)phenyl)acetamide

Due to the scarcity of experimental data, the following table summarizes computationally predicted physicochemical properties. These values serve as an initial estimate for experimental design.

Property	Predicted Value	Data Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	-
Molecular Weight	188.23 g/mol	-
XLogP3	1.5	PubChem
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	2	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	52.9 Å ²	PubChem*

*Note: Predicted values are derived from computational models for a structurally similar compound, N-[4-(cyanophenylmethyl)phenyl]acetamide, as a direct entry for the target compound was not available in major public databases like PubChem.[\[1\]](#)

Experimental Properties of N-phenylacetamide (Acetanilide)

To provide a contextual baseline, the following table lists experimentally determined properties for the parent compound, N-phenylacetamide (Acetanilide, CAS: 103-84-4).

Property	Experimental Value	Data Source
Molecular Formula	C ₈ H ₉ NO	[2]
Molecular Weight	135.16 g/mol	[2]
Melting Point	113-115 °C	[2]
Boiling Point	304 °C	[2]
Water Solubility	5 g/L (at 25 °C)	[2]
logP (octanol/water)	1.16	[3]
Density	1.121 g/cm ³	[2]

Experimental Protocols

The following sections detail standardized laboratory methods for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[4][5]

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]
- **Capillary Loading:** Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[7]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:**

- For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to find an approximate melting range.[6]
- Allow the apparatus to cool. Using a fresh sample, begin heating again, rapidly at first, until the temperature is about 15-20 °C below the approximate melting point.
- Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.[4]
- Observation and Recording:
 - Record the temperature (T_1) at which the first droplet of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-1.0°C) is indicative of a pure compound.[4]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[8][9]

Methodology:

- Phase Saturation: Prepare mutually saturated solvents by shaking n-octanol with water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely.[9]
- Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble (e.g., n-octanol).
- Partitioning:
 - Add a precise volume of the saturated aqueous phase and a precise volume of the saturated n-octanol phase to a suitable vessel (e.g., a glass vial). The volume ratio is

adjusted based on the expected LogP.[\[9\]](#)

- Add a small aliquot of the compound's stock solution.
- Seal the vessel and shake it vigorously until equilibrium is reached. This can take from several minutes to hours. Gentle, continuous agitation on a rotator is recommended.[\[10\]](#)
- Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid emulsions.[\[11\]](#)
- Concentration Analysis:
 - Carefully sample an aliquot from each phase.
 - Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$

Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific aqueous medium (e.g., buffer at a specific pH).[\[12\]](#)[\[13\]](#)

Methodology:

- Medium Preparation: Prepare the desired aqueous solvent (e.g., phosphate buffer at pH 1.2, 4.5, and 6.8 for biopharmaceutical classification).[\[12\]](#)
- Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the prepared solvent. The presence of undissolved solid at the end of the experiment is crucial.

- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator.[\[12\]](#)
 - Equilibration may take 24 to 72 hours. To confirm equilibrium, samples of the supernatant should be taken at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
- Concentration Analysis:
 - Analyze the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV. If necessary, dilute the sample accurately into the calibrated range of the instrument.
- Reporting: The equilibrium solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH. The solid-state form of the remaining solid should be checked (e.g., by microscopy or DSC) to ensure no phase transformation occurred during the experiment.

Visualization

General Synthesis Workflow

The following diagram illustrates a general and common synthetic pathway for the preparation of N-substituted phenylacetamides, which would be applicable for the synthesis of the target compound. The process involves the N-acetylation of a substituted aniline.[\[14\]](#)[\[15\]](#)



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Caption: General workflow for the synthesis of N-aryl acetamides.

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